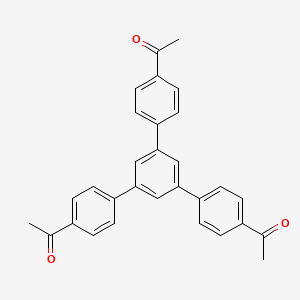

1,3,5-Tri(4-acetylphenyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,5-Tri(4-acetylphenyl)benzene involves linking fluorinated tris(4-acetylphenyl)benzene building units using aldol cyclotrimerization . The structures of the two COFs, reported here, were confirmed by powder X-ray difraction techniques, Fourier transform infrared, and solid-state 13C CP/MAS NMR spectroscopy .Molecular Structure Analysis

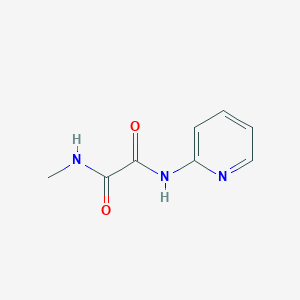

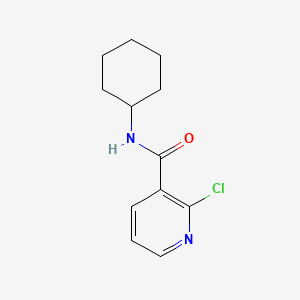

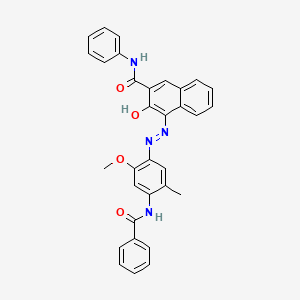

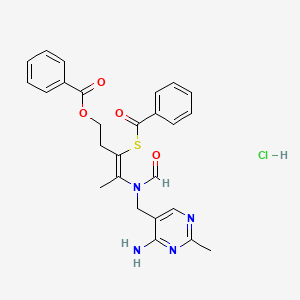

The molecular structure of 1,3,5-Tri(4-acetylphenyl)benzene is composed of three benzene rings with four acetylphenyl groups attached. The molecular formula is C30H24O3 .Chemical Reactions Analysis

1,3,5-Tri(4-acetylphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials with potential applications in gas adsorption and separation technologies . It can also be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based MOFs for potential usage in gas storage, gas separation, and catalysis .Physical And Chemical Properties Analysis

The molecular weight of 1,3,5-Tri(4-acetylphenyl)benzene is 432.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 432.17254462 g/mol . The topological polar surface area is 51.2 Ų .Applications De Recherche Scientifique

Anticancer Potential

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) has shown promising anticancer potential. It has been investigated against breast and cervical cancer cell lines .

- Methods of Application : H3BTB binds to DNA by groove binding, which unwinds the DNA helix. This binding was found to be significant .

- Results : The cytotoxic potential of H3BTB is effectively demonstrated by computational study outcomes, which include molecular docking and molecular dynamics (MD) simulations .

Photoluminescent Chemo-Sensor

- Scientific Field : Material Science

- Application Summary : 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a versatile photoluminescent chemo-sensor platform .

- Methods of Application : Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .

- Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Tri(4-acetylphenyl)benzene is widely used in scientific research due to its unique structure and properties.

- Methods of Application : It is ideal for applications in organic synthesis.

- Results : The specific outcomes depend on the particular synthesis process.

Gas Storage and Separation

- Scientific Field : Material Science

- Application Summary : 1,3,5-Tri(4-carboxyphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials .

- Methods of Application : It facilitates the functionalization of polyoxometalate-based MOFs .

- Results : These MOFs find applications in gas adsorption and separation technologies .

Luminescent Microporous Organic Polymers

- Scientific Field : Material Science

- Application Summary : 1,3,5-Tri(4-ethenylphenyl)benzene has been used to construct a novel class of luminescent microporous organic polymers (LMOPs) .

- Methods of Application : These polymers are constructed by Heck coupling reactions of 1,3,5-tri(4-ethenylphenyl)benzene with aromatic halides .

- Results : These polymers are microporous with the BET surface areas ranging from 391 to 791 m²/g and possess quite narrow pore distributions . The emissions of LMOPs could be quenched efficiently by picric acid, indicating that these polymers could be utilized as sensors for explosive detection .

Fluorescence Chemo-Sensors

- Scientific Field : Material Science

- Application Summary : 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a fluorescence signalling unit .

- Methods of Application : Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .

- Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Luminescent Microporous Organic Polymers

- Scientific Field : Material Science

- Application Summary : 1,3,5-Tri(4-ethenylphenyl)benzene has been used to construct a novel class of luminescent microporous organic polymers (LMOPs) .

- Methods of Application : These polymers are constructed by Heck coupling reactions of 1,3,5-tri(4-ethenylphenyl)benzene with aromatic halides .

- Results : These polymers are microporous with the BET surface areas ranging from 391 to 791 m²/g and possess quite narrow pore distributions . The emissions of LMOPs could be quenched efficiently by picric acid, indicating that these polymers could be utilized as sensors for explosive detection .

Fluorescence Chemo-Sensors

- Scientific Field : Material Science

- Application Summary : 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a fluorescence signalling unit .

- Methods of Application : Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .

- Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Safety And Hazards

Orientations Futures

1,3,5-Tri(4-acetylphenyl)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis . It is also used as a building block for metal organic frameworks, which are 3D-microporous materials with potential applications in gas adsorption and separation technologies .

Propriétés

IUPAC Name |

1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVGLMQQYMQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406777 | |

| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tri(4-acetylphenyl)benzene | |

CAS RN |

47732-99-0 | |

| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)